N-{2-[(2,4-dimethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide
Overview
Description
N-{2-[(2,4-dimethoxyphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide group linked to a bi-thiazole moiety, which is further substituted with a 2,4-dimethoxyphenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,4-dimethoxyphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}benzamide typically involves multi-step organic reactions One common approach is the condensation of 2,4-dimethoxyaniline with a thiazole derivative under controlled conditionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining consistent reaction conditions, thereby optimizing the yield and reducing production costs. Industrial methods also focus on the efficient recovery and recycling of solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,4-dimethoxyphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents in the presence of catalysts like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and physical properties, making them useful for diverse applications .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which N-{2-[(2,4-dimethoxyphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}benzamide exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2,5-diethoxyphenyl)benzamide
- N-(2-(3,4-Dimethoxy-phenyl)-ethyl)-acetamide
- N-(4-Nitrophenylsulfonyl)benzamide
Uniqueness
Compared to similar compounds, N-{2-[(2,4-dimethoxyphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}benzamide stands out due to its unique bi-thiazole structure and the presence of the 2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-[5-[2-(2,4-dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c1-13-19(31-22(23-13)26-20(27)14-7-5-4-6-8-14)17-12-30-21(25-17)24-16-10-9-15(28-2)11-18(16)29-3/h4-12H,1-3H3,(H,24,25)(H,23,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOJNMTXBNVLGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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